N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S2/c20-14-4-3-5-15(21)18(14)28(25,26)22-12-13-8-10-24(11-9-13)19-23-16-6-1-2-7-17(16)27-19/h1-7,13,22H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUOEXGWKFSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has been shown to have a higher inhibitory effect on COX-1, with IC50 values of 11.34 µM and 11.21 µM for COX-1 inhibition.
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins. For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole ring
- Piperidine ring
- Difluorobenzenesulfonamide group
The molecular formula is with a molecular weight of 423.5 g/mol. The unique structural components contribute to its biological activity and pharmacokinetic properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cyclooxygenase Enzymes : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. This inhibition suggests potential anti-inflammatory properties .
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi. This aspect warrants further investigation to elucidate its effectiveness as an antimicrobial agent .
- PARP1 Inhibition : Similar compounds with structural similarities have been evaluated as inhibitors of PARP1, an enzyme involved in DNA repair processes. This suggests that this compound could potentially exhibit similar inhibitory effects, making it a candidate for further research in cancer therapeutics .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
Case Studies
- Anti-inflammatory Efficacy : A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound in a murine model. The results showed a significant decrease in inflammatory markers compared to control groups .
- Antimicrobial Potential : Another investigation focused on the antimicrobial activity against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics .
- Cancer Research : Research into similar compounds has shown that they can enhance the cytotoxic effects of chemotherapeutic agents like Temozolomide in BRCA-deficient cancer cells. This raises the potential for this compound to be explored further as an adjunct therapy in cancer treatment .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for diverse chemical modifications, making it valuable in developing new materials and catalysts.
Biology and Medicine
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide has shown promise as an anti-inflammatory agent . Research indicates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Potential Therapeutic Applications:
- Anti-inflammatory Effects: The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases.
- Antimicrobial Activity: It has been explored for its antimicrobial properties, making it a candidate for developing new antibiotics.
Industrial Applications
In the industrial sector, this compound can be utilized in synthesizing pharmaceuticals and agrochemicals. Its reactivity allows it to serve as an intermediate in producing various products, enhancing its utility in chemical manufacturing processes.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes. This finding supports its potential application in developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Properties
Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis, which could lead to new treatments for bacterial infections.
Summary of Research Findings
| Application Area | Key Findings | References |
|---|---|---|
| Chemistry | Serves as a building block for complex molecules | |
| Biology | Inhibits COX enzymes; potential anti-inflammatory agent | |
| Industrial | Used in pharmaceutical synthesis; versatile intermediate |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound is distinguished by its benzothiazole-piperidinylmethyl core , which contrasts with 1,2,4-triazole-based analogs (e.g., compounds [7–9] in ). For example:
- Triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) feature a planar triazole ring, enabling tautomerism between thiol and thione forms .
Substituent Effects
- Fluorine Substitution : The target compound’s 2,6-difluoro pattern differs from the 2,4-difluoro substitution in triazole analogs. The 2,6 configuration may reduce steric hindrance and alter electronic properties (e.g., enhanced electron-withdrawing effects) compared to 2,4-difluoro derivatives .
- Sulfonamide Linkage : Both the target compound and triazole analogs incorporate sulfonamide groups, but their positioning varies. In triazoles, the sulfonyl group is para to the triazole, whereas in the target compound, it is directly attached to the benzenesulfonamide moiety.
Spectral and Physicochemical Properties
| Property | Target Compound | Triazole Analogs (e.g., [7–9]) |
|---|---|---|
| Core Structure | Benzothiazole-piperidinylmethyl | 1,2,4-Triazole |
| Key IR Bands | S=O (~1350 cm⁻¹), C-F (~1200 cm⁻¹) | C=S (1247–1255 cm⁻¹), no C=O |
| Tautomerism | Absent | Present (thione ↔ thiol equilibrium) |
| Solubility | Moderate (piperidine enhances solubility) | Low (planar triazole reduces solubility) |
| Synthetic Flexibility | Limited by benzothiazole complexity | High (modular triazole synthesis) |
Key Observations :
- The benzothiazole core may confer greater rigidity and target selectivity compared to triazoles, which exhibit conformational flexibility due to tautomerism .
- The 2,6-difluoro substitution could improve metabolic stability over 2,4-difluoro analogs by reducing susceptibility to oxidative metabolism.
Research Findings and Functional Implications
Binding and Activity
While biological data for the target compound are unavailable, structural analogs suggest:
- Triazole derivatives exhibit activity in enzyme inhibition assays, attributed to sulfonamide-mediated hydrogen bonding and fluorine’s electron-withdrawing effects .
- The benzothiazole moiety in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., kinases), as seen in related benzothiazole-containing drugs.
Docking Studies
Molecular docking tools like GOLD (Genetic Optimisation for Ligand Docking) could elucidate binding modes. For example:
- Triazole analogs may adopt planar conformations in active sites, while the target compound’s benzothiazole-piperidinylmethyl group could induce steric complementarity in deeper binding pockets .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the benzo[d]thiazole moiety is introduced through condensation reactions (e.g., coupling 2-aminothiophenol with carbonyl derivatives). The piperidine ring is functionalized via reductive amination or nucleophilic substitution. Sulfonamide formation typically involves reacting a sulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride) with the amine intermediate under basic conditions (e.g., pyridine or K₂CO₃). Optimization includes controlling stoichiometry, temperature (e.g., 0–25°C for sulfonylation), and solvent polarity (e.g., DCM or acetonitrile) to minimize side reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, with aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm) as key signals .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like PFOR enzyme or kinase domains. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., fluorine position) with activity. Conflicting data (e.g., varying IC₅₀ values) can be addressed by comparing binding affinities and solvation effects .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Co-crystallization with stabilizing agents (e.g., PEG 4000) or using mixed solvents (e.g., methanol/water) enhances crystal formation. Slow evaporation at 4°C minimizes disorder. Hydrogen-bonding motifs (e.g., N–H···N/O interactions) guide crystal packing optimization, as seen in related sulfonamide-thiazole structures .
Q. How do tautomeric equilibria or reactive intermediates affect synthetic yields, and how can they be stabilized?
- Methodological Answer : Tautomers (e.g., thione-thiol forms in triazole derivatives) are stabilized using aprotic solvents (e.g., DMF) or low-temperature conditions. Reactive intermediates (e.g., sulfonyl chloride) require inert atmospheres and drying agents (e.g., molecular sieves). Monitoring via TLC or in-situ IR prevents decomposition .
Q. What integrated computational-experimental approaches optimize ADMET properties without compromising bioactivity?
- Methodological Answer :
- In Silico Predictions : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration.
- In Vitro Validation : Microsomal stability assays (e.g., liver S9 fractions) and Caco-2 permeability tests refine predictions. For example, fluorination improves metabolic stability but may require balancing with solubility enhancers (e.g., PEGylation) .
Q. How can regioselective functionalization of the benzo[d]thiazole or piperidine ring enhance target specificity?
- Methodological Answer : Directed ortho-metalation (e.g., using LDA) or Pd-catalyzed C–H activation introduces substituents at specific positions. For example, 4-methylpiperidine analogs show improved kinase inhibition, while electron-withdrawing groups (e.g., -CF₃) on the benzene ring enhance antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
